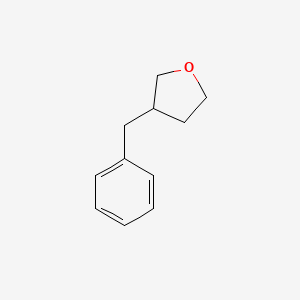

3-Benzyltetrahydrofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5368-63-8 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-benzyloxolane |

InChI |

InChI=1S/C11H14O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11H,6-9H2 |

InChI Key |

PMXWKVSABVAGCT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 3 Benzyltetrahydrofuran and Its Stereoisomers

General Methodologies for Tetrahydrofuran (B95107) Ring Construction

The formation of the tetrahydrofuran ring can be accomplished through a variety of synthetic approaches, broadly categorized into intramolecular cyclization and intermolecular cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for the synthesis of tetrahydrofuran rings. These reactions typically involve the formation of a carbon-oxygen bond from an acyclic precursor containing a hydroxyl group and a suitable electrophilic carbon center.

Key Intramolecular Cyclization Methods:

SN2 Reactions: Classical approaches often utilize intramolecular SN2 reactions where a hydroxyl group displaces a leaving group, such as a halide or sulfonate, on the same molecule. nih.gov

Epoxide Ring-Opening: The intramolecular addition of an alcohol to an epoxide is a widely used method for constructing tetrahydrofurans. nih.gov This can be achieved through in situ generation of the epoxide followed by cyclization. nih.gov

Iodine-Catalyzed C-H Activation: A metal-free approach involves the iodine-catalyzed cyclization of alcohols via C-H activation. chemistryviews.org This method demonstrates high regioselectivity for the formation of the five-membered THF ring over the six-membered tetrahydropyran ring. chemistryviews.org

5-endo-trig Cyclization: Sulfonyl-substituted homoallylic alcohols can undergo base-mediated 5-endo-trig cyclization to yield 2,5-disubstituted tetrahydrofurans. ic.ac.uk The stereoselectivity of this reaction can be controlled by the geometry of the vinylic sulfone double bond. ic.ac.uk

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| SN2 Reactions | Displacement of a leaving group by a hydroxyl nucleophile. nih.gov | Well-established and reliable. | Requires pre-functionalization with a good leaving group. |

| Epoxide Ring-Opening | Intramolecular attack of an alcohol on an epoxide ring. nih.gov | Can be highly stereoselective. | Requires synthesis of the epoxide precursor. |

| Iodine-Catalyzed C-H Activation | Metal-free cyclization of alcohols. chemistryviews.org | Atom-economical and environmentally friendly. chemistryviews.org | May require an oxidizing reagent. chemistryviews.org |

| 5-endo-trig Cyclization | Base-mediated cyclization of sulfonyl-substituted homoallylic alcohols. ic.ac.uk | Stereoselectivity can be controlled. ic.ac.uk | Substrate-specific. |

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, provide a powerful and convergent approach to constructing highly substituted tetrahydrofurans in a single step. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring. nih.gov

Carbonyl ylides are common three-atom components in [3+2] cycloaddition reactions for the synthesis of tetrahydrofurans. nih.gov These reactive intermediates can be generated in several ways, including the rhodium-catalyzed reaction of diazo compounds with aldehydes. nih.gov The resulting carbonyl ylide then undergoes a [3+2] dipolar cycloaddition with an alkene, typically an electron-poor one, to form the tetrahydrofuran ring. nih.gov

An efficient method for generating stereochemically rich polycyclic tetrahydrofurans involves a conjugate addition of enoxy silanes to vinyl diazonium salts, which produces 2-diazo-1,5-dicarbonyl compounds. nsf.gov These intermediates can then undergo rhodium-catalyzed carbonyl ylide 1,3-dipolar cycloaddition to yield tetrahydrofuran products with multiple contiguous stereocenters. nsf.gov

Strained-ring systems, such as cyclopropanes and epoxides, can also serve as three-atom components in [3+2] annulation reactions to form tetrahydrofurans. nih.gov For instance, donor-acceptor cyclopropanes can react with aldehydes in the presence of a Lewis acid catalyst, like Sn(OTf)₂, to produce 2,5-disubstituted tetrahydrofurans with high cis diastereoselectivity. acs.org

Palladium-catalyzed [3+2] annulation reactions of 2-vinylepoxides with activated alkenes or enols derived from malonates have also been employed in tetrahydrofuran synthesis. nih.gov

[3+2] Annulation reactions between allylsilanes and aldehydes or other carbonyl compounds are a widely utilized strategy for tetrahydrofuran synthesis. nih.gov These reactions typically proceed through the nucleophilic addition of the alkene to a Lewis acid-activated carbonyl group. nih.gov This method has been applied in the enantioselective total synthesis of complex natural products. nih.gov

A multicomponent synthesis of tetrahydrofurans based on allylsilane [3+2] annulations has been developed, involving the coupling of two different aldehydes with an (E)-γ-(dimethylphenylsilyl)allylboronate. nih.gov

| Reaction Type | Three-Atom Component | Two-Atom Component | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Carbonyl Ylide nih.gov | Alkene (often electron-poor) nih.gov | Rhodium-catalyzed generation of carbonyl ylides from diazo compounds and aldehydes. nih.gov |

| [3+2] Annulation | Strained-Ring Substrate (e.g., Cyclopropane, Epoxide) nih.gov | Aldehyde, Activated Alkene nih.govacs.org | Lewis acid or palladium-catalyzed reactions. nih.govacs.org |

| [3+2] Annulation | Allylsilane nih.gov | Aldehyde, Carbonyl Compound nih.gov | Lewis acid-mediated reactions. nih.gov |

Palladium-Catalyzed Ring-Forming Reactions from Acyclic Precursors

Palladium catalysis offers versatile methods for the stereoselective synthesis of substituted tetrahydrofurans from acyclic precursors. nih.govacs.org One notable example is the reaction of aryl or vinyl bromides with γ-hydroxy terminal alkenes. nih.govacs.org This transformation constructs both a carbon-carbon and a carbon-oxygen bond in a single step, affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.govacs.org The proposed mechanism involves the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. acs.orgorganic-chemistry.org

Another palladium-catalyzed approach involves the heteroannulation of 2-bromoallyl alcohols and 1,3-dienes, facilitated by urea ligands, to generate a diverse range of polysubstituted tetrahydrofurans. chemrxiv.org Furthermore, palladium-catalyzed aminooxygenation of alkenes provides a route to 3-aminotetrahydrofurans from 3-alken-1-ols. umich.edu

Reductive Cyclization Protocols (e.g., Samarium-Mediated)

Samarium(II) iodide (SmI₂) has emerged as a powerful and versatile single-electron transfer reagent in organic synthesis, capable of mediating a variety of reductive cyclization reactions under mild conditions. These reactions often proceed with high levels of chemoselectivity and stereoselectivity, making them attractive for the synthesis of complex molecules. The formation of tetrahydrofuran rings via SmI₂-mediated cyclization typically involves the reductive coupling of a carbonyl group with a tethered alkene or another electrophile.

The general mechanism for a SmI₂-mediated reductive cyclization of a carbonyl compound involves the initial single-electron transfer from two SmI₂ molecules to the carbonyl group, generating a samarium ketyl radical anion. This intermediate can then undergo an intramolecular cyclization onto a suitably positioned radical acceptor, such as an alkene, to form a new carbon-carbon bond and a samarium-alkoxide intermediate. Subsequent protonation furnishes the cyclic alcohol.

While a specific protocol for the direct synthesis of 3-benzyltetrahydrofuran using a samarium-mediated reductive cyclization of a dicarbonyl precursor has not been extensively detailed in the reviewed literature, the general principles of SmI₂-mediated cyclizations of 1,5-dicarbonyl compounds provide a conceptual framework. In such a hypothetical reaction, a 2-benzyl-1,5-dicarbonyl substrate could undergo a double ketyl formation followed by intramolecular coupling to yield a diol precursor to this compound. The stereochemical outcome of such cyclizations is often influenced by the formation of chelated intermediates, which can lead to high diastereoselectivity.

The reactivity and selectivity of SmI₂ can be fine-tuned by the addition of co-solvents and additives like HMPA or water, which can enhance its reducing power and influence the stereochemical course of the reaction.

Cyclization of Dicarboxylic Acids

An alternative approach to the synthesis of this compound involves the cyclization of dicarboxylic acids or their derivatives. A notable example is the indium-catalyzed reductive cyclization of a dicarboxylic acid to form the tetrahydrofuran ring.

In a specific application, this compound was synthesized from a malic acid derivative. The synthesis commenced with the protection of the hydroxyl group of diethyl malate as a benzyl (B1604629) ether. Following saponification to the corresponding dicarboxylic acid, the crucial cyclization step was achieved using a catalytic amount of indium(III) bromide (InBr₃) in the presence of a silane reducing agent, such as tetramethyldisiloxane (TMDS). This method provides a direct route to the this compound core from a readily available starting material.

| Starting Material | Reagents | Product | Yield (%) |

| 2-Benzyl-succinic acid | InBr₃ (cat.), TMDS | This compound | 76 |

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound derivatives, which can possess multiple stereocenters, the development of stereoselective synthetic routes is of high importance. These routes can be broadly categorized based on the origin of stereocontrol: substrate-controlled, reagent-controlled, and catalyst-controlled.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by taking advantage of the inherent stereochemistry of the substrate or by employing chiral reagents or catalysts.

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselective reactions, the stereochemical outcome is dictated by the existing stereocenters within the starting material. The steric and electronic properties of the substrate guide the incoming reagents to attack from a specific face, leading to the preferential formation of one diastereomer.

For the synthesis of 3-substituted tetrahydrofurans, a common strategy involves the intramolecular cyclization of an acyclic precursor containing one or more stereocenters. For instance, the cyclization of a γ-hydroxyalkene with a pre-existing stereocenter at the α or β position to the hydroxyl group can proceed with high diastereoselectivity. The hydroxyl group can direct the cyclization through a chair-like transition state, where bulky substituents preferentially occupy equatorial positions to minimize steric strain, thus determining the relative stereochemistry of the newly formed stereocenters in the tetrahydrofuran ring. While specific examples for this compound are not prevalent, this general principle is a cornerstone of stereoselective synthesis.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection relies on the use of a chiral reagent to induce the formation of a specific diastereomer, often irrespective of the substrate's inherent stereochemistry. This approach is particularly useful when the substrate lacks reliable stereodirecting groups.

The synthesis of substituted tetrahydrofurans can be achieved with high diastereoselectivity through the reaction of γ,δ-epoxycarbanions with aldehydes. In this method, the carbanion derived from a 3,4-epoxybutyl sulfone adds to an aldehyde in a non-diastereoselective but reversible manner. The subsequent intramolecular cyclization, which is kinetically controlled, proceeds at different rates for the various aldol adducts, leading to the formation of a single major diastereomer of the hydroxymethyl-substituted tetrahydrofuran. The stereochemistry at the epoxide is inverted during the Sₙ2 cyclization, and two new stereocenters are created with high diastereoselectivity. This strategy could be conceptually applied to the synthesis of this compound derivatives by employing an appropriately substituted epoxy sulfone and benzaldehyde.

Catalyst-Controlled Diastereoselection (e.g., Pd-catalyzed)

Catalyst-controlled diastereoselective reactions employ a chiral catalyst to create a chiral environment around the reacting molecules, thereby directing the formation of a specific diastereomer. Palladium-catalyzed reactions have proven to be particularly powerful in the stereoselective synthesis of tetrahydrofurans.

Palladium-catalyzed carboetherification of γ-hydroxyalkenes with aryl or vinyl halides provides a convergent and stereoselective route to substituted tetrahydrofurans. These reactions involve the oxidative addition of the halide to a Pd(0) catalyst, followed by coordination of the alkene and the hydroxyl group. The key stereodetermining step is the intramolecular migratory insertion of the alkene into the Pd-O or Pd-C bond. The use of chiral ligands on the palladium catalyst can effectively control the facial selectivity of this insertion, leading to high diastereoselectivity in the formation of the tetrahydrofuran ring.

For example, the palladium-catalyzed reaction of a γ-hydroxyalkene with an aryl bromide can lead to the formation of 2,5-disubstituted tetrahydrofurans with a high preference for the trans diastereomer. This methodology could be adapted for the synthesis of this compound derivatives by utilizing a γ-hydroxyalkene with a benzyl group at the appropriate position and a suitable aryl or vinyl halide. The choice of palladium catalyst and ligands is crucial for achieving high yields and diastereoselectivities.

| Reactants | Catalyst/Ligand | Product | Diastereomeric Ratio (dr) |

| γ-Hydroxyalkene, Aryl Bromide | Pd₂(dba)₃ / DPE-Phos | trans-2,5-Disubstituted Tetrahydrofuran | up to >20:1 |

Enantioselective Synthetic Approaches

Enantioselective methods aim to produce one enantiomer of this compound in excess over the other. This is typically achieved by introducing a source of chirality into the reaction, which can be a temporary functional group (auxiliary), a stoichiometric reagent, or a substoichiometric catalyst.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a preferred configuration. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Chiral Reagent-Controlled Synthesis

In this approach, a stoichiometric amount of a chiral reagent is used to control the stereochemical outcome of a reaction. Unlike a chiral auxiliary, the reagent does not become incorporated into the product but influences the transition state of the key bond-forming step. Examples of such reagents include chiral reducing agents or chiral bases.

Detailed research findings specifically describing the synthesis of enantiomerically enriched this compound through the use of stoichiometric chiral reagents are sparse in the current literature. A hypothetical pathway could involve the asymmetric reduction of a suitable precursor ketone or the use of a chiral Lewis acid to direct a cyclization reaction.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a highly efficient method for synthesizing chiral molecules, as only a small amount of a chiral catalyst is needed to generate a large quantity of enantiomerically enriched product. This field is broadly divided into organocatalysis and transition metal catalysis.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions enantioselectively. Chiral amines, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), are common organocatalysts that can activate substrates through the formation of iminium or enamine intermediates.

The organocatalytic asymmetric synthesis of substituted tetrahydrofurans has been reported through various cascade reactions. For instance, a double Michael addition strategy using tandem iminium-enamine catalysis can produce highly substituted tetrahydrofurans. However, specific examples focused solely on the synthesis of this compound with detailed yields and enantioselectivities are not prominently featured in the reviewed scientific literature. A potential organocatalytic route could involve the reaction of a γ-hydroxy-α,β-unsaturated carbonyl compound with an appropriate benzyl-containing nucleophile, followed by a catalyzed cyclization.

Transition Metal Catalysis (e.g., Palladium, Iridium)

Catalysts based on transition metals like palladium and iridium are powerful tools for asymmetric synthesis, capable of catalyzing a wide range of transformations with high enantioselectivity. Common reactions include asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Palladium Catalysis: Palladium complexes with chiral ligands are widely used for asymmetric reactions. For example, palladium-catalyzed asymmetric hydrogenation of unsaturated precursors like furanones can create contiguous stereocenters with high control. While this has been applied to 4-substituted 3-alkoxycarbonylbutyrolactones, its direct application to produce this compound is not explicitly detailed. Another potential route is the asymmetric allylic alkylation, where a nucleophile is added to a π-allyl palladium complex.

Iridium Catalysis: Iridium catalysts, often featuring chiral phosphine or N,P-ligands, are particularly effective for the asymmetric hydrogenation of challenging substrates. Iridium-catalyzed hydrogenations have been successfully applied to the synthesis of various chiral heterocycles. While these methods have shown great success for molecules like benzazepines, specific protocols optimized for the asymmetric synthesis of this compound are not extensively documented.

The table below summarizes the general potential of these catalytic systems.

| Catalytic System | Potential Reaction Type | Typical Chiral Ligands/Catalysts | Reported Enantioselectivity (General) |

| Organocatalysis | Michael Addition/Cyclization | Diarylprolinol silyl ethers | High (up to 98% ee) |

| Palladium | Asymmetric Hydrogenation | Chiral Phosphines (e.g., dppba) | High (up to 95% ee) |

| Iridium | Asymmetric Hydrogenation | Chiral N,P-ligands | Excellent (>99% ee) |

This table reflects the general capabilities of these catalytic systems for synthesizing chiral heterocycles, not specific results for this compound.

Novel Synthetic Transformations Leading to this compound

Modern organic synthesis continually seeks novel and more efficient pathways to construct complex molecules. For tetrahydrofurans, innovative methods often involve cascade or domino reactions where multiple bonds are formed in a single operation, or the development of new catalytic systems.

Recent advances in the enantioselective synthesis of tetrahydrofuran derivatives include copper-catalyzed sequential Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which provides access to polysubstituted tetrahydrofurans with high enantioselectivities (up to 97% ee). chemistryviews.org While these novel methods demonstrate the power of modern catalysis for building the tetrahydrofuran core, their adaptation for the specific synthesis of this compound remains an area for further exploration.

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation, thereby avoiding the isolation of intermediates and minimizing waste. arkat-usa.orgjk-sci.com Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot reaction, provide rapid access to structurally diverse molecules with high atom economy. nih.gov

One notable approach to substituted tetrahydrofurans involves a three-component cascade synthesis. This method can generate up to two carbon-carbon bonds, one carbon-oxygen bond, and three new stereocenters, starting from simple γ-ketoaldehydes and thiopyridyl ketene acetals. nih.gov The process proceeds through a tandem Mukaiyama aldol-lactonization, which forms a cyclic oxocarbenium ion that is then reduced to yield the tetrahydrofuran ring. nih.gov

Another strategy involves the functionalization of biomass-derived furan derivatives. For instance, 2,5-dimethylfuran can be converted to alkylated tetrahydrofurans through a three-step cascade process. This sequence includes the ring-opening of the furan, an aldol condensation with an aldehyde, and a subsequent hydrogenation-cyclization of the intermediate. rsc.orgresearchgate.net

Furthermore, cascade reactions involving annulation strategies have been employed for the synthesis of tetrahydrofuran-containing polycyclic structures. For example, the reaction of β-tetralone with Morita–Baylis–Hillman acetates derived from trans-β-nitro styrene can proceed through a cascade Michael/oxa-Michael pathway to afford tetrahydrochromenes, which contain a tetrahydrofuran moiety. rsc.org These reactions demonstrate the utility of cascade processes in constructing complex heterocyclic systems. rsc.org

Table 1: Examples of Cascade and Multicomponent Reactions for Tetrahydrofuran Synthesis

| Reaction Type | Starting Materials | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| Three-component cascade | γ-ketoaldehyde, thiopyridyl ketene acetal | Cyclic oxocarbenium ion | Substituted tetrahydrofuran | nih.gov |

| Three-step cascade | 2,5-dimethylfuran, aldehyde | Aldol condensation intermediate | Alkylated tetrahydrofuran | rsc.orgresearchgate.net |

Photocatalytic Approaches to Oxygenated Heterocycles

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions using visible light as a renewable energy source. nih.gov In the context of oxygenated heterocycles, photocatalytic methods have been developed for the synthesis of tetrahydrofuran derivatives.

One such approach involves the visible-light-mediated deoxygenation of monoallylated diols. In this process, the substrate is activated as an ethyl oxalate or a 3,5-bis(trifluoromethyl)benzoate ester, which then generates an alkyl radical upon irradiation with visible light. This radical can then undergo a 5-exo-trig cyclization to form the tetrahydrofuran ring. nih.gov A benzyl-substituted tetrahydrofuran has been synthesized using this methodology, demonstrating its applicability to the formation of derivatives with arylmethyl groups. nih.gov

Another photocatalytic strategy involves the direct cross-coupling of alkenes with tetrahydrofuran itself, using a platinum-loaded titanium dioxide (Pt-TiO₂) photocatalyst. This reaction proceeds without the need for an external oxidizing agent and can yield various substituted tetrahydrofurans. rsc.org The mechanism is believed to involve the formation of a 2-tetrahydrofuranyl radical, which then reacts with the alkene. rsc.org

Furthermore, photochemical ring expansion reactions of oxetanes have been developed to synthesize tetrahydrofuran derivatives. These reactions proceed through the formation of an oxygen ylide intermediate under metal-free, photochemical conditions, which then undergoes a ring expansion to the five-membered heterocycle. rsc.org

Table 2: Photocatalytic Methods for Tetrahydrofuran Synthesis

| Method | Substrate | Catalyst/Conditions | Key Step | Product | Reference |

|---|---|---|---|---|---|

| Deoxygenative Cyclization | Monoallylated diol | Visible light, photoredox catalyst | 5-exo-trig radical cyclization | Chiral tetrahydrofuran derivative | nih.gov |

| Direct Cross-Coupling | Alkene, Tetrahydrofuran | Pt-TiO₂, light | Radical addition | Substituted tetrahydrofuran | rsc.org |

Enzymatic and Biocatalytic Methods for Stereoselective Transformations

Enzymatic and biocatalytic methods are highly valued in organic synthesis for their exceptional stereoselectivity, mild reaction conditions, and environmental compatibility. These techniques are particularly useful for the preparation of chiral molecules, including the stereoisomers of this compound.

A common strategy for obtaining enantiomerically pure compounds is through enzymatic kinetic resolution (EKR). wikipedia.org In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. wikipedia.orgnih.gov For the synthesis of chiral tetrahydrofuran derivatives, EKR can be applied to racemic precursors. For instance, lipase B from Candida antarctica (CAL-B) has been successfully used for the kinetic resolution of 2-(alkylidene)tetrahydrofuran derivatives. researchgate.netresearchgate.net This enzymatic process can provide both the unreacted enantiomer and the product with high enantiomeric excess. researchgate.net

In addition to kinetic resolution, dynamic kinetic resolution (DKR) offers the potential for a theoretical yield of 100% of a single enantiomer. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, thereby continuously converting the entire racemic starting material into a single enantiomeric product. nih.gov

The absolute configuration of the resolved products can often be determined through methods such as X-ray crystallography or by chemical correlation to compounds of known stereochemistry. nih.gov

Table 3: Enzymatic Kinetic Resolution in the Synthesis of Chiral Tetrahydrofurans

| Enzyme | Substrate | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | Racemic 2-(alkylidene)tetrahydrofuran | Kinetic Resolution (acetylation) | Enantiomerically enriched acid and unreacted ester | researchgate.netresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Atom Economy Maximization

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jk-sci.com Reactions with high atom economy are inherently "greener" as they generate less waste.

Cascade and multicomponent reactions are excellent examples of atom-economical processes. nih.gov By combining multiple transformations into a single step, these reactions minimize the number of reagents and intermediates, leading to a higher incorporation of reactant atoms into the final product. nih.govacs.org For example, the [3+2] cycloaddition and annulation reactions used to synthesize tetrahydrofurans are highly convergent and efficient, often generating multiple bonds and stereocenters in a single step with high atom economy. nih.gov

Utilization of Sustainable Solvents and Reaction Media (e.g., Water, Ionic Liquids)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-volatile, readily available, and recyclable.

Ionic liquids (ILs) have gained attention as environmentally benign alternatives to traditional volatile organic compounds (VOCs). eurekaselect.comtcichemicals.com ILs are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. tcichemicals.com Their use as reaction media can facilitate product separation and catalyst recycling. Some ionic liquids have been investigated for their ability to separate tetrahydrofuran from water, which can be useful in purification processes. nih.govresearchgate.net

Water is another excellent green solvent due to its abundance, non-toxicity, and non-flammability. While the solubility of many organic compounds in water can be a limitation, performing reactions in aqueous media can offer unique reactivity and selectivity.

Chemical Reactivity and Transformation of 3 Benzyltetrahydrofuran Scaffolds

Electrophilic Reactions of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, being a saturated ether, does not undergo electrophilic substitution reactions on its carbon atoms in the way that aromatic systems do. The ring's reactivity towards electrophiles is dominated by the Lewis basicity of the oxygen atom. The lone pairs of electrons on the oxygen can coordinate to electrophiles, particularly Lewis acids. This coordination activates the THF ring, often leading to subsequent reactions such as ring-opening rather than direct substitution on the ring carbons.

For instance, the interaction of the THF oxygen with a Lewis acid can polarize the C-O bonds, making the α-carbons more susceptible to nucleophilic attack, which culminates in cleavage of the ring. While direct electrophilic attack on the C-H bonds of the THF ring is not a common pathway, the initial electrophilic activation at the oxygen atom is a critical first step in many transformations of the 3-benzyltetrahydrofuran core.

Nucleophilic Reactions at Specific Stereocenters

Nucleophilic substitution reactions on the carbon framework of the this compound ring typically require the pre-existence of a functional group that can act as a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). In a suitably functionalized this compound derivative, nucleophiles can attack the carbon atom bearing the leaving group.

These reactions generally proceed via an SN2 mechanism, especially at the less hindered C-2 and C-5 positions. Key characteristics of such reactions would include:

Stereospecificity : The reaction proceeds with an inversion of configuration at the stereocenter being attacked. This is a hallmark of the SN2 pathway.

Steric Hindrance : The rate of reaction is sensitive to steric bulk around the reaction center. Nucleophilic attack at the more sterically hindered C-3 or C-4 positions would be slower compared to the C-2 or C-5 positions. The presence of the benzyl (B1604629) group at C-3 would further influence the accessibility of neighboring positions to incoming nucleophiles.

For example, a hypothetical (3R)-3-benzyl-2-chlorotetrahydrofuran would be expected to react with a nucleophile like sodium azide (B81097) (NaN₃) to yield the corresponding 2-azido derivative with an inverted stereochemistry at the C-2 position. The efficiency of such reactions is pivotal for the stereocontrolled introduction of new functionalities onto the tetrahydrofuran scaffold.

Transformations Involving the Benzyl Moiety

The benzyl group attached to the tetrahydrofuran ring offers a secondary site for a range of chemical modifications, independent of the heterocyclic core.

The benzylic C-H bond in the this compound molecule is susceptible to oxidation. chemistrysteps.comlibretexts.org This reactivity is due to the stabilization of the resulting radical or cationic intermediate by the adjacent phenyl ring. chemistrysteps.com Strong oxidizing agents can be used to transform the benzylic methylene (B1212753) group. A crucial requirement for this reaction is the presence of at least one hydrogen atom at the benzylic carbon. chemistrysteps.com

Commonly, treatment with hot, alkaline or acidic potassium permanganate (B83412) (KMnO₄) or with strong chromium-based oxidants like sodium dichromate (Na₂Cr₂O₇) in acid, leads to the oxidative cleavage of the benzylic carbon-C3 bond of the THF ring, ultimately converting the benzyl group into a carboxylic acid. chemistrysteps.commasterorganicchemistry.com This transforms the this compound into 3-carboxytetrahydrofuran, with benzoic acid being a potential product depending on the exact conditions and which C-C bond is cleaved. More selective oxidation to a ketone (phenyl-(tetrahydrofuran-3-yl)methanone) can be achieved with milder reagents.

Table 1: Oxidative Transformations at the Benzylic Position

| Reagent/Catalyst System | Product Type | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | chemistrysteps.commasterorganicchemistry.com |

| Sodium Dichromate (Na₂Cr₂O₇) | Carboxylic Acid | chemistrysteps.com |

| o-Iodoxybenzoic acid (IBX) | Ketone/Aldehyde | organic-chemistry.org |

The benzyl group can undergo catalytic hydrogenation to convert the aromatic ring into a cyclohexyl ring, yielding 3-(cyclohexylmethyl)tetrahydrofuran. This transformation typically requires a catalyst such as rhodium or ruthenium under hydrogen pressure.

Alternatively, the C-C bond between the benzyl group and the tetrahydrofuran ring can be cleaved under hydrogenolysis conditions. This reaction, often catalyzed by palladium on carbon (Pd/C), results in the formation of toluene (B28343) and a functionalized tetrahydrofuran. The choice of catalyst is critical; palladium is often preferred for hydrogenolysis of benzyl groups, whereas platinum or rhodium catalysts may favor hydrogenation of the aromatic ring without cleavage. atlanchimpharma.com The solvent can also play a significant role, with acetic acid often accelerating the debenzylation process. atlanchimpharma.com

Selective hydrogenation of the benzene (B151609) ring while preserving the C-C bond and the THF ring requires careful selection of reaction conditions to avoid competitive hydrogenolysis.

Ring-Opening and Ring-Expansion Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring, despite being a relatively stable five-membered ether, can undergo ring-opening reactions under various conditions. These reactions are typically initiated by electrophiles or Lewis acids that activate the ring by coordinating to the oxygen atom. nih.govrsc.org

For example, treatment with strong protic acids (e.g., HBr, HI) can lead to cleavage of a C-O bond to form a halohydrin. Lewis acids are also effective promoters of ring-opening. Recent studies have explored the use of frustrated Lewis pairs (FLPs) to activate and cleave the THF ring. nih.gov Theoretical studies indicate that the distance between the Lewis acid and Lewis base centers in the FLP is a key factor in determining the activation barrier for the ring-opening reaction. nih.gov In another novel approach, TeBr₄ in the presence of triphenylphosphine (B44618) has been shown to induce an unexpected ring-opening of THF. rsc.org

These ring-opening strategies can be applied to this compound to generate functionalized acyclic compounds, providing access to 1,4-difunctionalized butane (B89635) derivatives that retain the benzyl-substituted carbon stereocenter.

Regio- and Stereoselective Functionalization of the Tetrahydrofuran Framework

Introducing new functional groups onto the tetrahydrofuran ring in a controlled manner is a significant challenge in synthetic chemistry. The inherent reactivity of the ring favors functionalization at the α-carbons (C-2 and C-5) due to the electronic influence of the ring oxygen.

One powerful strategy is the direct C-H activation of the THF ring. For instance, a zinc-mediated process has been developed for the C-H activation of THF, allowing for its regioselective addition to alkynes. rsc.orgnih.gov This method preferentially activates the α-C-H bonds. Similarly, photocatalytic generation of bromine radicals can enable the site-selective α-C–H functionalization of tetrahydrofuran for subsequent C-S and C-C bond formation under mild, metal-free conditions. rsc.org

For the this compound scaffold, such α-functionalization would lead to 2- or 5-substituted products. The stereochemical outcome of these reactions is a critical aspect, and the development of enantioselective or diastereoselective functionalization methods is an active area of research. Stereoselective synthesis methods, such as [3+2] cycloadditions or intramolecular SN2 reactions, are often used to construct the substituted THF ring with a defined stereochemistry from the outset. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium azide |

| (3R)-3-benzyl-2-chlorotetrahydrofuran |

| Potassium permanganate |

| Sodium dichromate |

| 3-carboxytetrahydrofuran |

| Benzoic acid |

| Phenyl-(tetrahydrofuran-3-yl)methanone |

| o-Iodoxybenzoic acid |

| 3-(Cyclohexylmethyl)tetrahydrofuran |

| Toluene |

| TeBr₄ |

Spectroscopic and Computational Analysis of 3 Benzyltetrahydrofuran Stereochemistry and Conformation

Advanced Spectroscopic Characterization for Stereochemical Elucidation

Spectroscopic techniques are indispensable tools for the structural and stereochemical analysis of organic molecules. For a chiral compound like 3-benzyltetrahydrofuran, a combination of nuclear magnetic resonance, mass spectrometry, and chiroptical spectroscopy would be employed for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Stereochemistry Determination via NMR)

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the tetrahydrofuran (B95107) ring and the benzyl (B1604629) group. The chemical shifts of the tetrahydrofuran protons would be influenced by their position relative to the oxygen atom and the benzyl substituent. Protons on carbons adjacent to the oxygen (C2 and C5) would appear at a lower field (higher ppm) compared to those at C3 and C4. The benzylic protons and the protons on the phenyl ring would also have characteristic chemical shifts. The coupling constants (J-values) between adjacent protons would be crucial for determining the relative stereochemistry at the C3 position. For instance, the magnitude of the coupling constants between the proton at C3 and the protons at C2 and C4 would depend on the dihedral angles between them, which in turn is dictated by the conformation of the five-membered ring and the orientation of the benzyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon atoms and their chemical environments. The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbons bonded to the oxygen atom (C2 and C5) being the most downfield. The benzylic carbon and the aromatic carbons of the phenyl group would have characteristic signals in the downfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the tetrahydrofuran ring and the benzyl group. HSQC would correlate each proton with its directly attached carbon atom. For stereochemical determination, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly valuable. These experiments detect through-space interactions between protons that are close to each other, which can help to determine the relative orientation of the benzyl group with respect to the tetrahydrofuran ring.

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2, H-5 | 3.5 - 4.0 | 65 - 75 |

| H-3 | 2.5 - 3.0 | 35 - 45 |

| H-4 | 1.8 - 2.2 | 30 - 40 |

| Benzylic CH₂ | 2.7 - 3.2 | 40 - 50 |

| Aromatic CH | 7.1 - 7.4 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 145 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would be expected to arise from the cleavage of the weakest bonds in the molecule. Common fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the tetrahydrofuran ring. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very stable fragment and is a characteristic peak for compounds containing a benzyl group. Cleavage of the C-C bond between the benzyl group and the tetrahydrofuran ring would be a major fragmentation pathway.

Expected Fragmentation Pattern for this compound:

| m/z | Possible Fragment | Notes |

| [M]⁺ | C₁₁H₁₄O⁺ | Molecular Ion |

| [M-C₇H₇]⁺ | C₄H₇O⁺ | Loss of a benzyl radical |

| 91 | C₇H₇⁺ | Tropylium ion (base peak) |

| 71 | C₄H₇O⁺ | Tetrahydrofuranyl cation |

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism (ECD) Spectroscopy)

Since this compound is a chiral molecule, chiroptical techniques are essential for its stereochemical characterization.

Optical Rotation: The measurement of optical rotation using a polarimeter would determine whether a sample is enantiomerically pure and would provide the sign ([α]D) and magnitude of its rotation. This is a fundamental property of a chiral molecule.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule. The experimental ECD spectrum of an enantiomerically pure sample of this compound could be compared with the spectrum predicted by quantum chemical calculations to determine its absolute stereochemistry.

Computational Studies on Conformational Preferences and Dynamics

Computational chemistry provides valuable insights into the three-dimensional structure, stability, and dynamic behavior of molecules. For this compound, computational methods would be used to explore its conformational landscape and to predict its spectroscopic properties.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory for studying the electronic structure and properties of molecules. The low-energy conformers identified by molecular mechanics would be further optimized using DFT methods (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)). These calculations would provide more accurate geometries and relative energies of the conformers. Furthermore, DFT can be used to predict various spectroscopic properties, including NMR chemical shifts and coupling constants, as well as ECD spectra. The comparison of these calculated properties with experimental data is a powerful approach for validating the determined structure and stereochemistry. For instance, the calculated ECD spectrum for a specific enantiomer of this compound could be compared with the experimental spectrum to assign the absolute configuration. chemguide.co.uklibretexts.orgresearchgate.net

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the energetic profiles of reaction pathways. For the synthesis of this compound, theoretical investigations can shed light on the factors that control the reaction's feasibility, rate, and stereochemical outcome.

Transition State Analysis and Reaction Pathway Elucidation

The formation of the tetrahydrofuran ring in this compound can proceed through various synthetic routes, each with its own characteristic transition states and reaction intermediates. For instance, in a Williamson ether synthesis-type reaction, the key step involves the intramolecular cyclization of a precursor molecule. Transition state analysis for such a reaction would involve locating the geometry of the highest energy point along the reaction coordinate, where the bond between the nucleophilic oxygen and the electrophilic carbon is partially formed.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to model these transition states. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's kinetic feasibility. Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it represents a true saddle point on the potential energy surface.

Energetic Profiles of Key Synthetic Steps

Table 2: Hypothetical Energetic Data for a Synthetic Step in this compound Formation

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Note: This table presents hypothetical energetic data to illustrate the concept of an energetic profile. The values are not based on actual calculations for the synthesis of this compound.

Origins of Stereoselectivity (Diastereoselectivity and Enantioselectivity) in this compound Formation

The synthesis of this compound can potentially yield a mixture of stereoisomers. Understanding and controlling the stereoselectivity of the reaction is crucial, particularly in the context of medicinal chemistry where different stereoisomers can exhibit distinct biological activities.

Computational studies can provide valuable insights into the origins of stereoselectivity. By comparing the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially.

Diastereoselectivity: In reactions that can produce diastereomers, the difference in the activation energies of the diastereomeric transition states determines the diastereomeric ratio of the products. For the formation of this compound, if a chiral center already exists in the precursor molecule, the formation of the new chiral center at C3 will be influenced by the existing stereochemistry. Computational modeling can help to rationalize the observed diastereoselectivity by analyzing the steric and electronic interactions in the competing transition states.

Enantioselectivity: When a chiral catalyst or reagent is used to synthesize this compound from an achiral precursor, an enantioselective reaction can occur. Theoretical investigations can elucidate the mechanism of enantioselection by modeling the interactions between the substrate, the catalyst, and the reagents in the enantioselective transition states. The model that predicts the experimentally observed major enantiomer with a lower activation energy is considered to be the more plausible reaction pathway.

3 Benzyltetrahydrofuran As a Chiral Building Block in Complex Molecule Synthesis

Integration into Natural Product Synthesis (e.g., Lignans)

The 3-benzyltetrahydrofuran core is a defining feature of many lignans (B1203133), a diverse class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Synthetic chemists have developed numerous strategies to construct this central ring system with high levels of stereocontrol, enabling the total synthesis of various naturally occurring lignans. These methods often involve key steps such as Michael additions, alkylations, and cycloaddition reactions to assemble the tetrahydrofuran (B95107) ring.

The 2-aryl-4-benzyltetrahydrofuran lignans (classified as CL5-b) represent a significant subclass of tetrahydrofuran lignans. A review of stereoselective synthesis of naturally occurring tetrahydrofuran lignans published between 2006 and 2018 highlights various strategies for their construction elsevierpure.com. One notable approach involves the stereoselective synthesis of the tetrahydrofuran ring system, which is then elaborated to the final natural product.

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like lignans. The tetrahydrofuran ring of these natural products can possess multiple contiguous stereocenters, demanding highly selective synthetic transformations.

Stereochemical control is often achieved through the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions. For example, enantiomerically pure products can be obtained through procedures that build upon a chiral starting material or employ an enantioselective key step mdpi.com. The relative and absolute stereochemistry of the substituents on the tetrahydrofuran ring dictates the specific synthetic route chosen.

Regioselectivity, the control of where chemical bonds are formed, is also a critical consideration. In the synthesis of 2-aryl-4-benzyltetrahydrofuran lignans, for example, it is necessary to selectively introduce the aryl and benzyl (B1604629) groups at the correct positions of the tetrahydrofuran ring. A regioselective oxidative coupling has been reported as a key step in the synthesis of certain lignan precursors, although this can sometimes lead to a mixture of isomers that require separation mdpi.com. The development of highly regioselective methods is an ongoing area of research in the field.

Applications in the Synthesis of Other Bioactive Scaffolds (excluding specific biological activities and clinical data)

Beyond its role in lignan synthesis, the this compound moiety can be incorporated into other molecular scaffolds of potential interest in medicinal chemistry. The structural rigidity and defined spatial orientation of substituents conferred by the tetrahydrofuran ring make it an attractive template for the design of new compounds.

For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been reported, which are important heterocyclic compounds found in nature mdpi.com. While the direct incorporation of a this compound unit is not explicitly described, the synthetic methodologies used to create complex heterocyclic systems could potentially be adapted to include this chiral building block. The development of synthetic routes to novel heterocyclic systems often involves the strategic use of functionalized intermediates, and this compound derivatives could serve this purpose.

Development of New Synthetic Methodologies Utilizing the this compound Core Structure

The pursuit of more efficient and selective methods for the synthesis of complex molecules is a driving force in organic chemistry. Research in this area includes the development of novel reactions and strategies that can be applied to the construction of molecules containing the this compound core.

Recent advances in the stereoselective synthesis of tetrahydrofurans have provided a range of powerful tools for chemists nih.gov. These methodologies, which include multicomponent reactions and catalytic annulations, offer new avenues for the construction of the this compound ring system with high levels of control. The development of such methods is crucial for enabling the synthesis of a wider range of analogues and derivatives for further investigation.

Strategic Retrosynthetic Analysis for this compound Containing Compounds

Retrosynthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules amazonaws.comairitilibrary.com. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to known and reliable chemical reactions.

For a compound containing a this compound core, such as the natural product burseran, a retrosynthetic analysis would identify key bond disconnections that simplify the structure. For instance, the tetrahydrofuran ring itself represents a key structural feature that can be disconnected. One common strategy involves a disconnection of the C-O bonds of the ether, leading back to a substituted 1,4-butanediol precursor mdpi.com. This diol can be further simplified by disconnecting the C-C bonds that form the backbone of the molecule.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Methodologies for 3-Benzyltetrahydrofuran

The chemical community is increasingly focused on developing environmentally benign and economically viable synthetic routes to valuable compounds like this compound. Future research in this area will prioritize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

Key avenues of investigation will include:

Catalytic Hydrogenation of Furan Derivatives: One promising and sustainable approach involves the catalytic hydrogenation of readily available 3-benzylfuran (B12918601) precursors. These precursors can often be derived from biomass, offering a renewable feedstock. Research will focus on developing highly selective and reusable heterogeneous catalysts, such as those based on non-precious metals, to achieve high yields of this compound under mild reaction conditions. This method aligns with the principles of atom economy and waste reduction.

One-Pot and Tandem Reactions: Designing multi-component reactions where this compound is synthesized in a single pot from simple starting materials is a major goal. Such strategies improve efficiency by reducing the number of isolation and purification steps, which in turn saves time, solvents, and energy. Researchers will explore novel catalytic systems that can facilitate sequential transformations, leading directly to the desired product.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. The development of flow-based methodologies for the synthesis of this compound will be a key area of future research, enabling more controlled and scalable production.

Biocatalysis and Renewable Feedstocks: The use of enzymes as catalysts (biocatalysis) for the synthesis of this compound is a burgeoning field. Enzymes can offer unparalleled stereoselectivity under mild, aqueous conditions. Future work will involve identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this target molecule, potentially starting from bio-based precursors.

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

| Method | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | Use of renewable feedstocks, high atom economy. | Development of non-precious metal catalysts, optimization of reaction conditions. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and energy consumption. | Design of novel multi-component reactions and catalytic systems. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Development of continuous flow reactors and optimization of process parameters. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of aqueous media. | Enzyme discovery and engineering, integration with bio-based feedstocks. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

Beyond its synthesis, a deeper understanding of the reactivity of this compound will unlock its potential as a versatile building block in organic synthesis. Future research will aim to explore new ways to functionalize this core structure, leading to a diverse range of derivatives with potentially valuable properties.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen (C-H) bonds of the tetrahydrofuran (B95107) ring or the benzyl (B1604629) group represents a highly atom-economical approach to derivatization. princeton.edusigmaaldrich.com Research will focus on the development of selective catalysts that can activate specific C-H bonds, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. This could lead to the efficient synthesis of novel analogs with tailored properties.

Ring-Opening Reactions: Controlled ring-opening of the tetrahydrofuran moiety can provide access to a variety of linear, functionalized molecules that may not be easily accessible through other routes. nih.govcas.cnrsc.org Investigations into selective catalysts and reagents for the cleavage of the C-O bonds of the ring will be pursued. The resulting products could serve as valuable intermediates in the synthesis of more complex molecules.

Stereoselective Derivatization: For applications where chirality is important, the development of methods for the stereoselective derivatization of this compound will be crucial. This includes reactions that can introduce new stereocenters with high levels of control, leading to the synthesis of single enantiomers or diastereomers of complex molecules.

Cross-Coupling Reactions: The benzyl group of this compound can be a handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Future work will explore the use of modern catalytic cross-coupling methods to further elaborate the structure of this compound, expanding its synthetic utility.

Advanced Computational Modeling for Predictive Synthesis and Stereochemical Control

Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, advanced computational modeling will play a pivotal role in predicting its synthesis and controlling its stereochemistry.

Future research in this area will involve:

Density Functional Theory (DFT) Studies: DFT calculations will be employed to investigate the mechanisms of reactions involved in the synthesis and derivatization of this compound. researchgate.netresearchgate.net By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to design more efficient and selective synthetic methods.

Predictive Modeling for Stereocontrol: A significant challenge in the synthesis of substituted tetrahydrofurans is controlling the stereochemistry. Computational models can be developed to predict the stereochemical outcome of reactions leading to this compound and its derivatives. escholarship.org By simulating the interactions between reactants, catalysts, and solvents, these models can help chemists choose the optimal conditions to obtain the desired stereoisomer.

In Silico Design of Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. By modeling the active site of a catalyst and its interaction with the substrates, researchers can rationally modify the catalyst structure to improve its performance. This in silico approach can significantly reduce the time and effort required for catalyst development.

Interdisciplinary Research with Related Chemical Disciplines

The potential applications of this compound and its derivatives extend beyond traditional organic synthesis. Fostering interdisciplinary research will be key to unlocking its full potential in various fields of chemistry.

Potential areas for interdisciplinary collaboration include:

Medicinal Chemistry: The tetrahydrofuran scaffold is present in numerous biologically active natural products and pharmaceuticals. ijabbr.comresearchgate.net The 3-benzyl substituent offers a site for modification to explore structure-activity relationships. Collaborative efforts between synthetic chemists and medicinal chemists could lead to the development of new therapeutic agents based on the this compound core.

Materials Science: The properties of polymers and other materials can be tuned by incorporating specific molecular building blocks. The this compound unit could be explored as a monomer or an additive in polymer synthesis to impart desired characteristics such as thermal stability, rigidity, or optical properties. researchgate.net

Catalysis: Derivatives of this compound could be designed to act as ligands for metal catalysts. The tetrahydrofuran oxygen and the aromatic ring of the benzyl group could coordinate to a metal center, influencing its catalytic activity and selectivity. This opens up possibilities for developing novel catalytic systems for a range of chemical transformations.

By pursuing these future directions, the scientific community can expect to see significant advancements in the understanding and application of this compound, solidifying its role as a valuable and versatile molecule in the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.